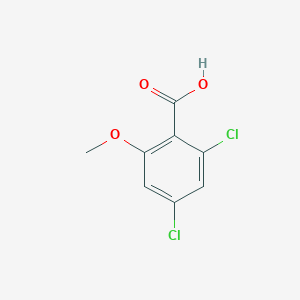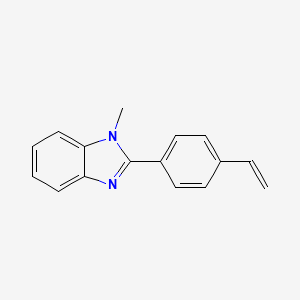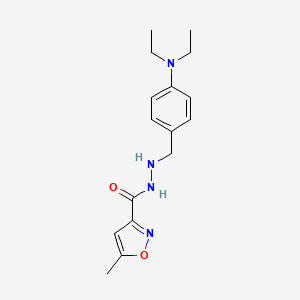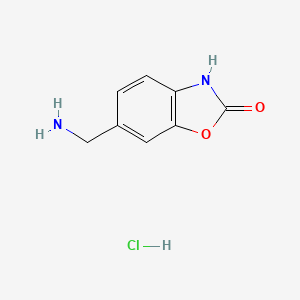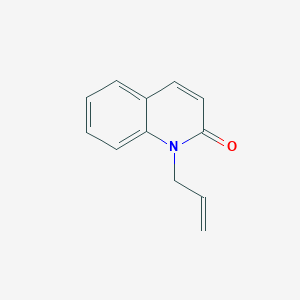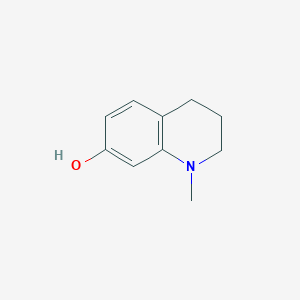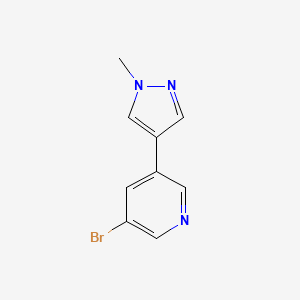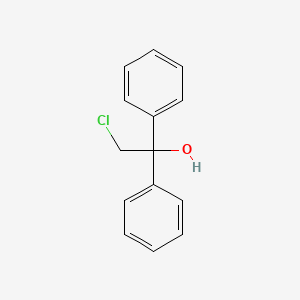
2-Chloro-1,1-diphenylethanol
Vue d'ensemble
Description
2-Chloro-1,1-diphenylethanol is a chemical compound with the molecular formula C14H13ClO . Its molecular weight is 232.712 . It is related to 1,1-Diphenylethanol, which has the molecular formula C14H14O .
Synthesis Analysis
2-Chloro-1,1-diphenylethanol can be synthesized from 1,1-diphenylethanol . The synthesis involves the use of N-chlorosuccinimide (NCS) in water at a temperature of 95-100°C, with stirring at 1000 rpm for 7 hours . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .Molecular Structure Analysis
The molecular structure of 2-Chloro-1,1-diphenylethanol consists of a carbon backbone with two phenyl groups and a hydroxyl group attached. One of the carbon atoms in the backbone is also bonded to a chlorine atom .Chemical Reactions Analysis
The specific chemical reactions involving 2-Chloro-1,1-diphenylethanol are not well-documented in the available literature .Physical And Chemical Properties Analysis
2-Chloro-1,1-diphenylethanol has a molecular weight of 232.712 . It is related to 1,1-Diphenylethanol, which has a molecular weight of 198.260 Da .Applications De Recherche Scientifique
Kinetic Studies in Solvolytic Reactions
Research by Thibblin and Sidhu (1992) highlights the use of 1,1-diphenylethyl chloride derivatives, closely related to 2-Chloro-1,1-diphenylethanol, in studying kinetic isotope effects in solvolytic reactions. This work provides insights into reaction mechanisms and intermediate formations in such processes, which can be critical for understanding various chemical transformations (Thibblin & Sidhu, 1992).
Fluorine-Containing Analogue Synthesis
Bergmann, Pelchowicz, and Shani (1963) explored the synthesis of ortho-substituted 1,1,1-trifluoro-2,2-diphenylethanes, which are structurally related to 2-Chloro-1,1-diphenylethanol. Their work contributes to the development of novel chemical compounds, particularly in the context of creating fluorine-containing analogues (Bergmann, Pelchowicz, & Shani, 1963).
Oxidation Studies
Shagun et al. (2004) conducted oxidation studies on 2-chloro-1-phenylethane-1,1-dithiol, closely related to 2-Chloro-1,1-diphenylethanol. Their research is pivotal in understanding the chemical behavior of such compounds under different oxidation conditions, contributing to broader knowledge in organic chemistry and potential industrial applications (Shagun et al., 2004).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWPMKVQRVMTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283184 | |
| Record name | 2-chloro-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,1-diphenylethanol | |
CAS RN |
950-17-4 | |
| Record name | NSC30273 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30273 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-1,1-diphenylethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-1,1-DIPHENYLETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

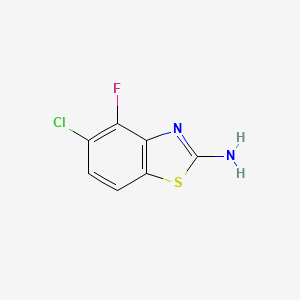

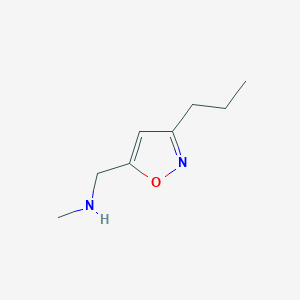
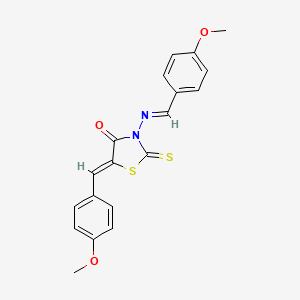
![5,11-Dibromo-5,6,11,12-tetrahydrodibenzo[a,e][8]annulene](/img/structure/B3059100.png)

